![molecular formula C11H19N3O2 B581785 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1223748-32-0](/img/structure/B581785.png)
3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-((Ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, commonly referred to as EMPA, is a compound that has been widely studied for its various properties. It is a derivative of pyrazole, and is used in a variety of scientific research applications.
Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. For example, certain pyrazole compounds have shown to significantly reduce the corrosion rate of steel in hydrochloric acid, with the inhibiting action increasing with the concentration of the compounds. These studies provide insights into the potential industrial applications of pyrazole derivatives in protecting metals against corrosion (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Coordination Polymers
Research has also focused on the synthesis of coordination polymers using pyrazole derivatives as ligands. These materials have been studied for their structural diversity and potential applications in areas such as catalysis, gas storage, and separation. For instance, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been used to assemble chiral and achiral coordination polymers with metals like Zn(II) and Cd(II), showcasing the versatility of pyrazole derivatives in constructing materials with complex architectures (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Synthesis of Heterocyclic Compounds
Pyrazole derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds, which are of interest for their biological and pharmacological properties. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting the role of pyrazole derivatives in the development of new synthetic methodologies for heterocyclic chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Antimicrobial and Anticancer Agents
Pyrazole derivatives have been explored for their antimicrobial and anticancer activities, with some compounds showing promising results. The synthesis and evaluation of novel pyrazole compounds with various substituents have led to the identification of potential pharmacophore sites for antimicrobial and anticancer activity, contributing to the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds undergo electrophilic substitution due to excessive π-electrons delocalization . Others participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve oxidative addition and transmetalation .
Biochemical Pathways
For example, indole derivatives have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-[[ethyl(propan-2-yl)amino]methyl]-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-14(8(2)3)7-9-6-10(11(15)16)13(4)12-9/h6,8H,5,7H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBSSUJZIPILG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN(C(=C1)C(=O)O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676578 |
Source
|
Record name | 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1223748-32-0 |
Source
|
Record name | 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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